N-乙酰叶酸-d4

描述

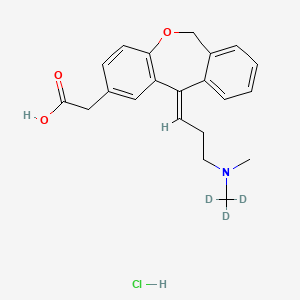

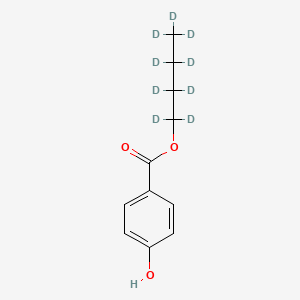

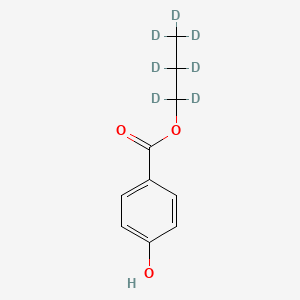

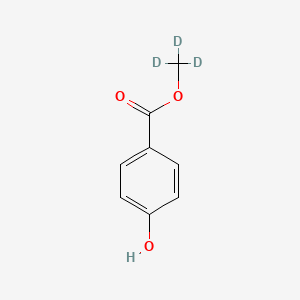

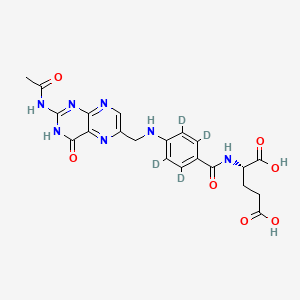

N-Acetyl Folic Acid-d4 is the labelled analogue of N-Acetyl Folic Acid, which is an intermediate of folic acid . It has a molecular formula of C21H17D4N7O7 and a molecular weight of 487.46 . It appears as a yellow solid .

Synthesis Analysis

The synthesis of N-Acetyl Folic Acid-d4 involves the coupling of N 2-acetyl-6-formylpterin obtained from the degradation of folic acid and appropriately functionalized arylamines to form Schiff bases . The sequential chemoselective reduction of the imine and pterin ring leads to the formation of dihydrofolate analogue 7 and two other dihydropteroate species .

Molecular Structure Analysis

The molecular structure of N-Acetyl Folic Acid-d4 is represented by the formula C21H17D4N7O7 . The structure includes a total of 58 bonds, 37 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 6 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 1 secondary amide (aromatic), 1 guanidine derivative, and 2 secondary amines .

Physical And Chemical Properties Analysis

N-Acetyl Folic Acid-d4 has a molecular weight of 487.5 g/mol . It has a computed XLogP3-AA of -0.9, indicating its solubility in water and lipids . It has 6 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 487.17535302 g/mol . It has a topological polar surface area of 212 Ų .

科学研究应用

叶酸的稳定性和降解因素

叶酸是一种参与生化过程的重要化合物,广泛用于靶向治疗和诊断,尤其是在癌症治疗中。然而,它的稳定性是一个问题,因为它容易受到多种因素影响而降解。光、温度、浓度、氧气和 pH 值会显着影响叶酸的稳定性,这些参数对于防止其变性至关重要。有趣的是,单线态氧和电子束也会导致叶酸降解,尽管它们通常不被认为是主要因素。这些元素与光动力疗法或 X 射线疗法等新治疗技术有关,强调了在叶酸的保存和应用中需要仔细考虑 (Gazzali 等,2016).

叶酸在神经管缺陷 (NTD) 中的作用

叶酸补充剂对于预防先天性心脏缺陷和唇腭裂至关重要。观察性研究普遍支持叶酸在母亲中使用可减少这些缺陷的发生。最确凿的证据来自一项随机对照试验,该试验表明含有叶酸的多维他命可以显着预防先天性心脏缺陷。然而,这些研究并不是为了确定叶酸的独立作用而设计的。此外,早期的研究表明围受孕期使用多维他命可能会增加流产和多胞胎的风险,从而引发了关于怀孕期间叶酸安全性的争议。需要进行更多研究以提供关于叶酸在减少先天性心脏缺陷和唇腭裂方面的作用的更明确数据 (Bailey & Berry, 2005).

怀孕和神经管缺陷复发中的叶酸

叶酸在预防神经管缺陷 (NTD) 复发中的作用很显着。建议对有较高风险生下 NTD 患儿的女性,服用最低剂量为 0.8 mg/d,不超过 5.0 mg/d 的叶酸。补充剂应在怀孕前开始,并持续到怀孕的前 10 至 12 周。这些指南与各种健康组织的指南相一致,强调了 NTD 的一级预防比治疗或产前检测和堕胎更重要 (Van Allen 等,1993).

作用机制

Target of Action

N-Acetyl Folic Acid-d4, also known as (4-(((2-Acetamido-4-oxo-4,8-dihydropteridin-6-yl)methyl)amino)benzoyl-2,3,5,6-d4-2,3,5,6-d4)-L-glutamic acid , is a derivative of folic acid. The primary targets of folic acid are enzymes involved in DNA synthesis and repair, such as thymidylate synthase, dihydrofolate reductase, and methionine synthase . These enzymes play crucial roles in cell division and growth.

Mode of Action

N-Acetyl Folic Acid-d4, like folic acid, is expected to be converted into tetrahydrofolate (THF) in the body. THF is a coenzyme that donates one-carbon units for the synthesis of nucleic acids and amino acids, crucial for cell division and growth .

Biochemical Pathways

N-Acetyl Folic Acid-d4 participates in the folate cycle, which supports the one-carbon cycle . These metabolic pathways generate methyl groups, regulating all processes involved in methylation, and thus, epigenetic modifications and imprinting .

Pharmacokinetics

Folic acid, from which it is derived, is known to be rapidly absorbed and metabolized in the body . It is expected that N-Acetyl Folic Acid-d4 would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

The action of N-Acetyl Folic Acid-d4 leads to the synthesis of nucleic acids and amino acids, supporting cell division and growth. This is particularly important in tissues with high cell turnover rates, such as the bone marrow and gastrointestinal tract .

Action Environment

The action of N-Acetyl Folic Acid-d4, like other folates, can be influenced by various environmental factors. For instance, certain medications, alcohol consumption, and malabsorption conditions can affect folate status in the body

属性

IUPAC Name |

(2S)-2-[[4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O7/c1-10(29)24-21-27-17-16(19(33)28-21)25-13(9-23-17)8-22-12-4-2-11(3-5-12)18(32)26-14(20(34)35)6-7-15(30)31/h2-5,9,14,22H,6-8H2,1H3,(H,26,32)(H,30,31)(H,34,35)(H2,23,24,27,28,29,33)/t14-/m0/s1/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBBJYJZIOMODD-WMVUXAOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746935 | |

| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl Folic Acid-d4 | |

CAS RN |

461426-36-8 | |

| Record name | L-Glutamic acid, N-[4-[[[2-(acetylamino)-1,4-dihydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl-2,3,5,6-d4]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461426-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。